molecular formula C17H16ClN5O2S B2991782 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 577756-78-6

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2991782
CAS No.: 577756-78-6
M. Wt: 389.86
InChI Key: JFBMYGSVLMZUQB-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the sulfanyl group: This can be done using thiol reagents under mild conditions.

    Incorporation of the morpholine moiety: This step usually involves a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
  • 2-{[1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Uniqueness

The presence of the 4-chlorophenyl group in 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one imparts unique electronic and steric properties, which can influence its biological activity and selectivity. The combination of the pyrazolo[3,4-d]pyrimidine core with the morpholine moiety also enhances its solubility and bioavailability compared to similar compounds.

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H19ClN6OS
Molecular Weight 388.90 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The presence of the pyrazolo[3,4-d]pyrimidine core suggests potential inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

Key Mechanisms:

  • COX-II Inhibition : Similar compounds have shown significant potency as COX-II inhibitors. For example, derivatives with similar structures exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory properties .
  • Kinase Inhibition : The compound may also inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation .

Biological Activity and Therapeutic Applications

Research indicates that compounds within this class demonstrate a range of biological activities:

Anti-inflammatory Activity

Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes. For instance:

  • A study highlighted that certain derivatives showed significant selectivity for COX-II over COX-I, reducing the risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Anticancer Potential

The ability of these compounds to inhibit kinase activity suggests potential applications in cancer therapy:

  • Compounds structurally similar to this compound have been shown to reduce tumor growth in preclinical models by targeting pathways involved in cell proliferation and survival .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Study on COX-II Inhibitors : A series of pyrazolo derivatives were synthesized and evaluated for their inhibitory effects on COX-II. One compound demonstrated an IC50 value significantly lower than that of Rofecoxib, indicating enhanced potency .
  • Anticancer Activity Assessment : In vitro studies on related pyrazolo compounds showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMYGSVLMZUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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